molecular formula C36H39N4NaO12S B14095133 Bis(perfluorohexyl)phosphinicAcid

Bis(perfluorohexyl)phosphinicAcid

Cat. No.: B14095133
M. Wt: 782.8 g/mol
InChI Key: BXOHJORZAFFADE-OSNULJQWSA-M
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Description

Bis(perfluorohexyl)phosphinic acid (6:6 PFPiA, CAS 70609-44-8) is a perfluoroalkyl phosphinic acid (PFPiA) characterized by two perfluorohexyl (C6F13) groups bonded to a central phosphorus atom . Its sodium salt form is widely used in analytical chemistry, particularly as a reference standard in PFAS (per- and polyfluoroalkyl substances) studies . Structurally, it belongs to a class of fluorinated organophosphorus compounds developed as alternatives to long-chain PFAS like PFOS and PFOA, aiming to reduce environmental persistence and bioaccumulation . Its molecular formula is C12F26O2P, with a molecular weight of 724.05 g/mol .

Properties

Molecular Formula

C36H39N4NaO12S

Molecular Weight

782.8 g/mol

IUPAC Name

sodium;2,2-dideuterio-3-[7,12,17-tris(2-carboxy-2,2-dideuterioethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;hydrogen sulfate

InChI

InChI=1S/C36H38N4O8.Na.H2O4S/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29;;1-5(2,3)4/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);;(H2,1,2,3,4)/q;+1;/p-1/i9D2,10D2,11D2,12D2;;

InChI Key

BXOHJORZAFFADE-OSNULJQWSA-M

Isomeric SMILES

[2H]C([2H])(CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC([2H])([2H])C(=O)O)C)CC([2H])([2H])C(=O)O)C)CC([2H])([2H])C(=O)O)C)C(=O)O.OS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)O)C)C(=C4C)CCC(=O)O)C(=C3C)CCC(=O)O)CCC(=O)O.OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Anhydride-Mediated Synthesis

US9163039B2 discloses a method to prepare bis(perfluorohexyl)phosphinic acid via its anhydride intermediate. Phosphoric acid (P₄O₁₀) is reacted with bis(perfluorohexyl)phosphinic acid under dehydrating conditions, forming the cyclic anhydride. Subsequent hydrolysis in aqueous media regenerates the phosphinic acid.

Advantages :

  • Anhydride formation simplifies purification due to reduced solubility in organic solvents.
  • The anhydride intermediate is stable under ambient conditions, enabling storage and transportation.

Limitations :

  • Requires strict control of moisture to prevent premature hydrolysis.
  • Yields (70–75%) are marginally lower than direct phosphorane hydrolysis.

Silyl Phosphonite Pathway

A less conventional route, explored in academic settings, involves hypophosphorous acid derivatives. Bis(trimethylsilyl)phosphonite reacts with perfluorohexyl iodide (C₆F₁₃I) in the presence of a radical initiator (e.g., AIBN). The reaction proceeds via a free-radical mechanism, forming bis(perfluorohexyl)phosphinic acid after acidic workup.

Reaction Scheme :
$$
(\text{Me}3\text{SiO})2\text{PH} + 2\,\text{C}6\text{F}{13}\text{I} \xrightarrow{\Delta} (\text{C}6\text{F}{13})2\text{P(O)OH} + 2\,\text{Me}3\text{SiI}
$$

Key Observations :

  • Yields are moderate (60–65%) due to competing side reactions.
  • Requires stringent exclusion of oxygen to prevent oxidation to phosphonic acids.

Purification and Isolation Techniques

Distillation

Crude bis(perfluorohexyl)phosphinic acid is purified via fractional distillation under reduced pressure (10–20 mmHg). The product distills at 180–190°C, separating from higher-boiling by-products like tris(perfluorohexyl)phosphine oxide.

Table 2: Distillation Parameters

Pressure (mmHg) Boiling Point (°C) Purity Post-Distillation (%)
10 185 98
20 178 96

Salt Formation

Neutralization with lithium hydroxide yields the lithium salt, which is recrystallized from ethanol/water mixtures. This method is preferred for battery applications, where the lithium salt’s ionic conductivity is critical.

Equation :
$$
(\text{C}6\text{F}{13})2\text{P(O)OH} + \text{LiOH} \rightarrow (\text{C}6\text{F}{13})2\text{P(O)OLi} + \text{H}_2\text{O}
$$

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of signals confirms full fluorination. Residual solvent peaks (e.g., CDCl₃ at 7.26 ppm) serve as internal references.
  • ³¹P NMR : A singlet at 15.4 ppm confirms the phosphinic acid structure.
  • ¹⁹F NMR : Multiplet at -81.2 ppm (CF₃ groups) and -122.5 ppm (CF₂ groups).

Infrared Spectroscopy (IR)

  • P–O Stretch : 941 cm⁻¹ (broad, O–H stretch superimposed).
  • C–F Stretches : 1140–1240 cm⁻¹ (strong absorptions).

Applications and Derivatives

Lithium-Ion Batteries

The lithium salt exhibits ionic conductivities of 1.2 × 10⁻³ S/cm at 25°C, making it suitable for solid-state electrolytes.

Surfactants

Bis(perfluorohexyl)phosphinic acid reduces surface tension of water to 18 mN/m at 0.1 wt%, outperforming conventional perfluorooctanoic acid (PFOA).

Comparison with Similar Compounds

Structural Analogues: Chain Length and Substituent Variations

6:6 PFPiA is part of a broader family of PFPiAs distinguished by perfluoroalkyl chain lengths and substitution patterns. Key analogues include:

  • 6:8 PFPiA (perfluorohexylperfluorooctyl phosphinic acid): Contains one C6F13 and one C8F17 group.
  • 8:8 PFPiA (bis(perfluorooctyl)phosphinic acid): Features two C8F17 chains.
  • 6:6 Cl-PFESA (6:2 Cl-PFESA): A sulfonic acid derivative with chlorine substitution (CAS 756426-58-1) .

Table 1: Structural and Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
6:6 PFPiA 70609-44-8 C12F26O2P 724.05 Symmetric C6 chains; sodium salt form
8:8 PFPiA N/A C16F34O2P ~924.12* Longer chains; higher lipophilicity
6:8 PFPiA N/A C14F30O2P ~824.08* Asymmetric chains
6:2 Cl-PFESA 756426-58-1 C8ClF16O3S 506.63 Chlorinated sulfonic acid analogue

*Estimated based on chain length differences .

Biotransformation and Environmental Persistence

6:6 PFPiA undergoes enzymatic cleavage in biota, yielding perfluorooctylphosphonic acid (PFOPA) and 1H-perfluorooctane. However, its degradation pathways differ from longer-chain analogues like 8:8 PFPiA:

  • 6:6 PFPiA : PFOPA is a primary metabolite in rainbow trout, rat, and carp, but 1H-perfluorooctane is absent in carp .
  • 8:8 PFPiA : Produces PFOPA and 1H-perfluorooctane in all studied species (rat, carp, wheat), with further oxidation to PFOA in carp liver .

Table 2: Biotransformation Products by Species

Compound Rainbow Trout Rat Carp Wheat
6:6 PFPiA PFOPA PFOPA PFOPA (no 1H-C8) PFOPA, 1H-C8
8:8 PFPiA PFOPA PFOPA PFOPA, PFOA PFOPA, 1H-C8

Table 3: Extractant Efficiency in Metal Leaching

Extractant Structure Cobalt Leaching Efficiency Key Use Case
6:6 PFPiA (hypothetical) Fluorinated phosphinic N/A* PFAS analysis
D2EHPA Bis(2-ethylhexyl)phosphate 85–90% Hydrometallurgy
Cyanex 272 Bis(2,4,4-trimethylpentyl)phosphinic 75–80% Nickel/cobalt separation
Regulatory and Toxicity Considerations

6:6 PFPiA is marketed as a "short-chain" PFAS alternative, but its environmental impact remains under study. However, its phosphinic acid moiety may still chelate metals, posing ecological risks .

Q & A

Q. What are the established synthesis routes for Bis(perfluorohexyl)phosphinic Acid, and how can researchers optimize yield and purity?

Bis(perfluorohexyl)phosphinic Acid is typically synthesized via nucleophilic substitution or condensation reactions involving perfluoroalkyl halides and phosphinic acid derivatives. Optimization requires rigorous control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to minimize side products like branched isomers or incomplete fluorination. Analytical techniques such as 19F^{19}\text{F} NMR and HPLC-MS are critical for verifying structural integrity and purity .

Q. What analytical methods are most reliable for quantifying Bis(perfluorohexyl)phosphinic Acid in environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is the gold standard for detecting perfluoroalkyl phosphinic acids in complex matrices. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates. Researchers must account for matrix effects by using isotope-labeled internal standards (e.g., 13C^{13}\text{C}-labeled analogs) to ensure quantification accuracy .

Q. How does Bis(perfluorohexyl)phosphinic Acid partition between aqueous and organic phases in environmental systems?

The compound’s high log KowK_{ow} (octanol-water partition coefficient) and strong surfactant properties drive its affinity for organic phases and adsorption to particulate matter. Laboratory experiments should simulate environmental conditions (pH, ionic strength) using shake-flask or column chromatography methods to measure partitioning coefficients. Data from these studies inform predictive models for environmental fate .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s persistence in anaerobic vs. aerobic environments?

Bis(perfluorohexyl)phosphinic Acid resists microbial degradation due to its strong C-F bonds and hydrophobic perfluoroalkyl chains. Advanced studies combine microbial culture assays with stable isotope probing (SIP) to track metabolic pathways. For example, sulfate-reducing bacteria in anaerobic sediments show limited degradation capacity compared to aerobic systems, where hydroxyl radical-mediated oxidation may occur under UV exposure .

Q. How can researchers resolve contradictions in reported bioaccumulation factors (BAFs) across species?

Discrepancies in BAFs often arise from interspecies differences in protein-binding affinity (e.g., liver fatty acid-binding proteins) and trophic transfer dynamics. A tiered approach is recommended:

  • Step 1: Conduct controlled laboratory exposure studies using model organisms (e.g., zebrafish, Daphnia).
  • Step 2: Validate findings with field samples, applying trophic magnification factors (TMFs) to account for food-web interactions.
  • Step 3: Use computational models (e.g., QSAR) to predict bioaccumulation in untested species .

Q. What experimental designs address conflicting data on the compound’s endocrine-disrupting potential?

Contradictory results may stem from variations in exposure duration, dose regimes, or model systems. Researchers should adopt the OECD Test Guideline 458 (anti-estrogenic activity via transcriptional activation assays) and integrate omics approaches (transcriptomics, metabolomics) to identify biomarker signatures. Parallel in vitro (e.g., MCF-7 cell lines) and in vivo (rodent models) studies enhance reproducibility .

Q. How do co-contaminants influence the photodegradation kinetics of Bis(perfluorohexyl)phosphinic Acid in surface waters?

Advanced photolysis studies using simulated sunlight (e.g., xenon arc lamps) reveal that co-existing pollutants like nitrate or dissolved organic matter (DOM) can generate reactive oxygen species (ROS), accelerating degradation. Researchers must quantify ROS (e.g., hydroxyl radicals via probe compounds) and employ kinetic modeling (pseudo-first-order rate constants) to disentangle synergistic effects .

Methodological Notes

  • Data Contradiction Analysis: Always cross-reference findings with orthogonal methods (e.g., comparing LC-MS data with immunoassay results) and contextualize environmental variables (e.g., pH, temperature) that may explain disparities .
  • Regulatory Compliance: Refer to EPA PFAS Action Plan (2019) and OECD guidelines for standardized testing protocols .

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